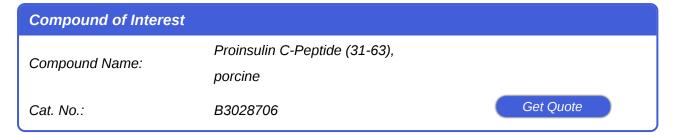


Application Notes and Protocols for Porcine Cpeptide Quantification using ELISA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C-peptide, or connecting peptide, is a 31-amino-acid polypeptide that is cleaved from proinsulin during the biosynthesis of insulin.[1][2] It is co-secreted in equimolar amounts with insulin from the pancreatic β -cells.[2][3] Consequently, quantifying C-peptide levels serves as a reliable surrogate marker for endogenous insulin secretion.[4] This is particularly crucial in preclinical studies involving porcine models, especially in diabetes research and xenotransplantation, where the administration of exogenous insulin can interfere with direct insulin measurements. [5][6] The Porcine C-peptide ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a robust and specific method for the quantitative determination of C-peptide in various biological samples.[4][7]

This document provides a detailed protocol for a typical porcine C-peptide ELISA kit, summarizes its performance characteristics, and illustrates the key biological pathways related to C-peptide.

Assay Principle

The porcine C-peptide ELISA is a solid-phase sandwich immunoassay. The fundamental principle involves capturing the porcine C-peptide from the sample between two specific monoclonal antibodies. One antibody is pre-coated onto the wells of a microplate, and the



other is conjugated to an enzyme, typically horseradish peroxidase (HRP). The amount of bound enzyme is proportional to the concentration of porcine C-peptide in the sample, which is then quantified by a colorimetric reaction.[8][9]

Data Presentation

The performance characteristics of a typical Porcine C-peptide ELISA kit are summarized below. Data is compiled from commercially available kit datasheets.

Table 1: Assay Performance Characteristics

Parameter	Specification
Assay Range	20 - 1200 pmol/L
Detection Limit	≤10 pmol/L
Sample Types	Serum, Plasma, Cell Culture Medium
Sample Volume	10 μL
Incubation Times	2 hours + 1 hour + 15 minutes
Detection Method	Absorbance (450 nm)

Table 2: Assay Specificity (Cross-reactivity)

Substance	Cross-reactivity (%)
Porcine Insulin	<0.05
Porcine Proinsulin	<0.02
Human C-peptide	<0.003
Human Insulin	<0.002
Human Proinsulin	<0.01
Rat C-peptide	0.08



Table 3: Assay Precision and Recovery

Parameter	Specification
Intra-assay Precision	<11%
Inter-assay Precision	<14%
Recovery	81% - 115%

Experimental Protocols

A. Reagent Preparation

- Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the final working volume as specified in the kit manual.
- Enzyme Conjugate: Prepare the enzyme conjugate solution according to the kit's instructions, typically by diluting the concentrated conjugate in a provided buffer.
- Standards and Controls: Reconstitute the lyophilized standards and controls with the specified volume of deionized or distilled water to create a standard curve and for quality control.

B. Sample Handling

- Sample Collection: Collect blood samples and prepare serum or plasma (using EDTA or heparin as an anticoagulant) according to standard laboratory procedures. Cell culture supernatants can also be used.[7]
- Sample Storage: Samples can be stored at 2-8°C for short-term use (up to 24 hours). For long-term storage, it is recommended to aliquot and freeze samples at -20°C or lower. Avoid repeated freeze-thaw cycles.

C. Assay Procedure

Bring all reagents and samples to room temperature before use.



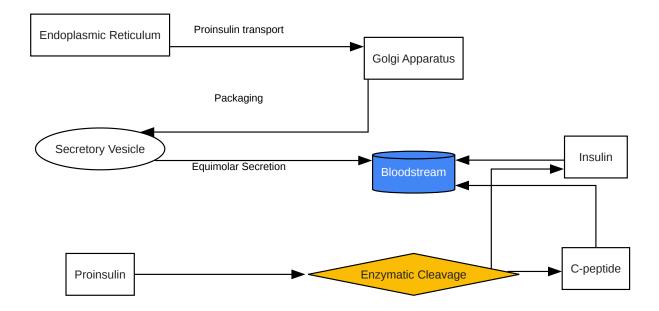
- Add 10 μL of each standard, control, and sample into the appropriate wells of the antibodycoated microplate.
- Add 50 μL of Assay Buffer to each well.
- Incubate the plate on a plate shaker (700-900 rpm) for 2 hours at room temperature (18-25°C).[8]
- Wash the wells six times with 350 μL of diluted Wash Buffer per well.
- Add 100 μL of the prepared Enzyme Conjugate solution to each well.
- Incubate the plate on a plate shaker (700-900 rpm) for 1 hour at room temperature (18-25°C).[8]
- Repeat the wash step as described in step 5.
- Add 200 µL of TMB Substrate to each well and incubate for 15 minutes at room temperature, protected from light.
- Stop the reaction by adding 50 μL of Stop Solution to each well.
- Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

D. Data Analysis

- Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis.
- Use the standard curve to determine the concentration of porcine C-peptide in the unknown samples.
- Multiply the determined concentration by any dilution factor used for the samples.

Visualizations Signaling Pathways and Experimental Workflows

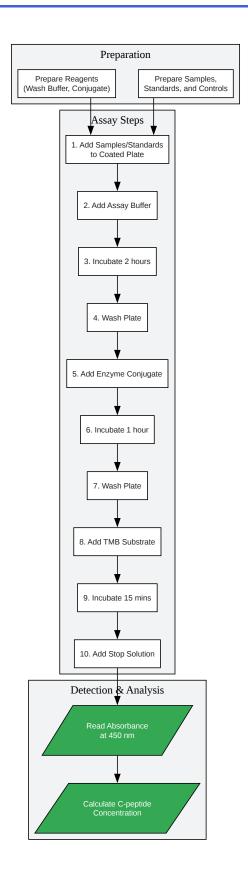




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Caption: Proinsulin processing and secretion pathway.

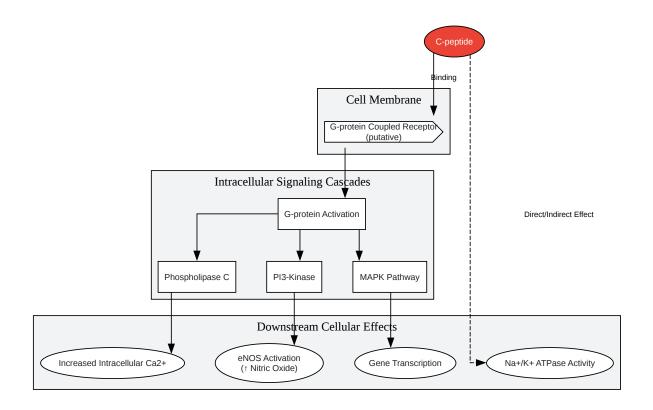




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Caption: Porcine C-peptide ELISA experimental workflow.





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Caption: C-peptide intracellular signaling pathway.

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